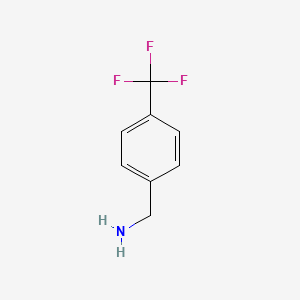

4-(三氟甲基)苄胺

概述

描述

4-(Trifluoromethyl)benzylamine is a chemical compound that is part of a broader class of benzylamines which are of significant interest in medicinal chemistry due to their biological activities. The trifluoromethyl group attached to the benzylamine structure can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable moiety in drug design .

Synthesis Analysis

The synthesis of 4-(trifluoromethyl)benzylamine derivatives can be achieved through various methods. One approach involves the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines using an electrophilic CF3 reagent, with additives such as H2O and Ag2O being crucial for good yields . Another method for synthesizing trifluoromethylamines includes oxidative desulfurization-fluorination of dithiocarbamates, which allows for the introduction of the trifluoromethyl group under mild conditions .

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of 4-(trifluoromethyl)benzylamine, they do discuss related compounds. For instance, quantum mechanical calculations and spectroscopic investigations have been conducted on similar molecules to determine their molecular structural parameters, vibrational frequencies, and electronic properties . These studies typically use Density Functional Theory (DFT) and various spectroscopic techniques to elucidate the structure and behavior of the molecules.

Chemical Reactions Analysis

4-(Trifluoromethyl)benzylamine and its derivatives participate in a variety of chemical reactions. For example, benzylamines can undergo oxidative coupling to form imines in the presence of molecular oxygen, catalyzed by cobalt(II) complexes . Additionally, benzylamines can be used to synthesize arylamides through copper-catalyzed azide-alkyne cycloaddition, which can lead to compounds with significant antiproliferative activity against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(trifluoromethyl)benzylamine derivatives are influenced by the presence of the trifluoromethyl group. This group is known to affect the molecule's lipophilicity, acidity, and electronic properties, which can be analyzed using various computational methods such as NBO, HOMO-LUMO, and MESP analysis . These properties are crucial for understanding the compound's reactivity and potential as a pharmaceutical agent.

科学研究应用

化学合成

4-(三氟甲基)苄胺已被广泛应用于化学合成领域。例如,Miura等人(2013年)的研究表明了Pd(II)催化的苄胺正位C-H三氟甲基化的用途,这对于制备医药化学中的正位三氟甲基取代苄胺(Miura, Feng, Ma, & Yu, 2013)具有益处。同样,Yan、Feringa和Barta(2016年)的论文讨论了通过铁催化的苄醇直接胺化合成苄胺,突出了苄胺在药用活性化合物中的作用(Yan, Feringa, & Barta, 2016)。

光伏电池改进

Wang等人(2016年)探讨了苄胺作为表面钝化分子,以增强钙钛矿的抗潮湿性和电子性能,从而提高了基于苄胺修饰的甲胺铅碘钙钛矿薄膜的太阳能电池效率和稳定性(Wang, Geng, Zhou, Fang, Tong, Loi, Liu, & Zhao, 2016)。

酶抑制研究

Markwardt、Landmann和Walsmann(1968年)对苄胺衍生物对胰蛋白酶、纤溶酶和凝血酶等酶的抑制进行了比较研究,揭示了这些化合物作为酶抑制剂的潜力(Markwardt, Landmann, & Walsmann, 1968)。

能源存储研究

Huang等人(2014年)报道了4-(三氟甲基)苯腈作为LiNi0.5Mn1.5O4正极的电解质添加剂,显著提高了高压锂离子电池的循环稳定性和性能(Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014)。

材料科学中的表面功能化

Amalric等人(2014年)讨论了芳基叠氮衍生物的应用,包括与3,5-双(三氟甲基)苄胺偶联的分子,用于硫化物玻璃的表面功能化。这一过程在开发功能材料方面具有潜在应用(Amalric, Hammaecher, Goormaghtigh, & Marchand‐Brynaert, 2014)。

生物合成途径研究

Pandey等人(2021年)报道了一种从细胞苯丙酮酸产生苄胺的新型生物合成途径,苯丙酮酸是高能推进剂CL-20合成中的中间体。这代表了一种替代化学生产方法,避免产生有毒废物(Pandey, Casini, Voigt, & Gordon, 2021)。

安全和危害

4-(Trifluoromethyl)benzylamine is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

4-(Trifluoromethyl)benzylamine is an organic intermediate The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . The exact interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s known that it plays a role in the synthesis of certain benzamide derivatives

Result of Action

It is known to be involved in the synthesis of certain benzamide derivatives

属性

IUPAC Name |

[4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDBLLIPPDOICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186637 | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)benzylamine | |

CAS RN |

3300-51-4 | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3300-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

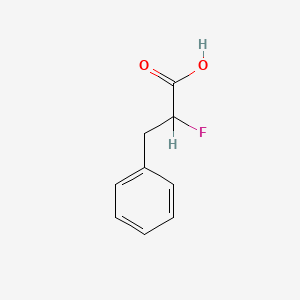

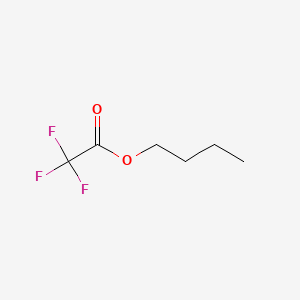

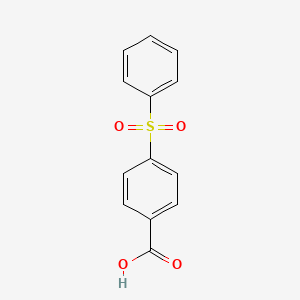

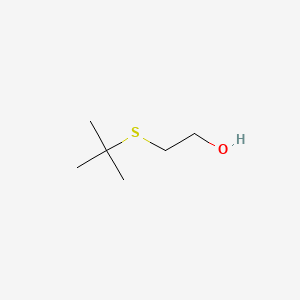

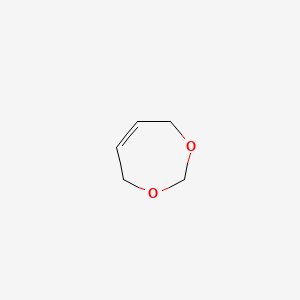

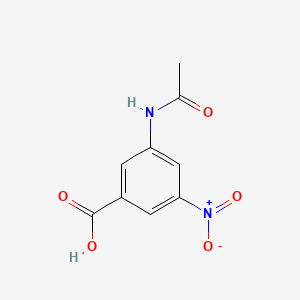

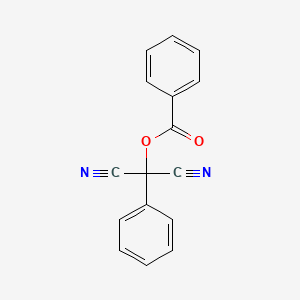

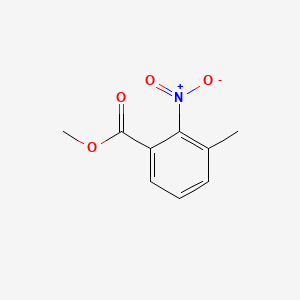

Synthesis routes and methods I

Procedure details

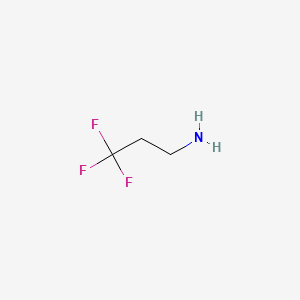

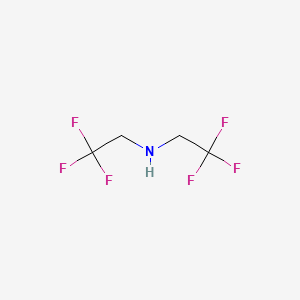

Synthesis routes and methods II

Procedure details

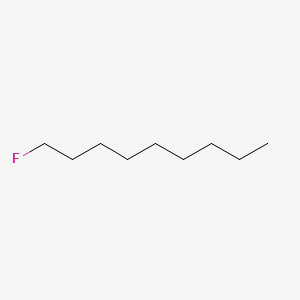

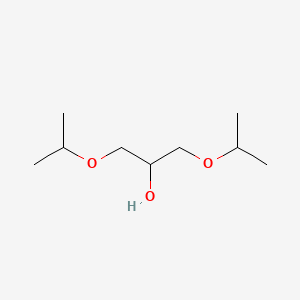

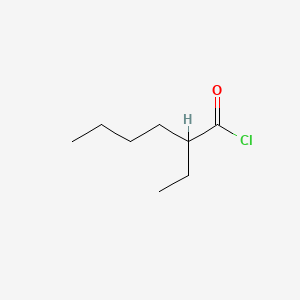

Synthesis routes and methods III

Procedure details

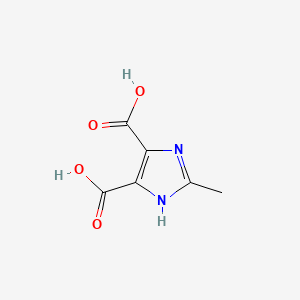

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-(trifluoromethyl)benzylamine be used to modify polymer surfaces?

A1: Yes, research has shown that 4-(trifluoromethyl)benzylamine can be effectively used to modify the surface of polymers. For example, it has been successfully utilized in the chemical derivatization of epoxy-terminated silicon oxide surfaces. [] This process involves the formation of covalent C–N bonds between the amine group of 4-(trifluoromethyl)benzylamine and epoxy groups on the polymer surface, resulting in a surface decorated with secondary amines. [] This modification strategy is particularly interesting for preparing biointerfaces, as it allows for the attachment of biomolecules containing an amino linker, such as carbohydrates. []

Q2: What is the significance of using 4-(trifluoromethyl)benzylamine in surface modifications for biointerfaces?

A2: The use of 4-(trifluoromethyl)benzylamine in surface modifications is particularly relevant for biointerfaces because it serves as a model compound for attaching biomolecules with an amino linker. [] By understanding the reaction mechanism and efficiency of 4-(trifluoromethyl)benzylamine binding to epoxy-modified surfaces, researchers can gain valuable insights into the process of immobilizing larger biomolecules like carbohydrates. [] This approach enables the development of carbohydrate-functionalized biointerfaces, which have numerous applications in biosensing, drug delivery, and tissue engineering. []

Q3: How does 4-(trifluoromethyl)benzylamine contribute to the development of perovskite solar cells?

A3: 4-(trifluoromethyl)benzylamine has shown promise in enhancing the efficiency and stability of quasi-2D perovskite solar cells (PSCs). [] When incorporated into methylammonium lead iodide (MAPbI3) perovskite films, 4-(trifluoromethyl)benzylamine acts as a spacer cation, inducing a spontaneous upper gradient 2D (SUG-2D) structure. [] This structure formation, driven by the hydrophobic nature of 4-(trifluoromethyl)benzylamine, leads to several benefits: * Passivation of trap states: reducing energy loss pathways and improving charge collection. [] * Restrained ion motion: enhancing device stability by mitigating ion migration that can degrade performance over time. [] * Suppressed decomposition: The strong hydrogen bonding interactions (F···HN) between the fluorine atom of 4-(trifluoromethyl)benzylamine and the hydrogen atom of methylamine in the perovskite structure contribute to improved thermal stability. []* Enhanced moisture resistance: The hydrophobic nature of 4-(trifluoromethyl)benzylamine contributes to better moisture stability, which is crucial for real-world applications of PSCs. []

Q4: What are the analytical techniques used to characterize the presence and quantify the amount of 4-(trifluoromethyl)benzylamine in surface modifications?

A4: Several analytical techniques are employed to characterize and quantify 4-(trifluoromethyl)benzylamine in surface modifications. * X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique is crucial for analyzing the elemental composition and chemical states of the modified surfaces. [] By tracking the presence and binding energy of fluorine, which is a constituent element of 4-(trifluoromethyl)benzylamine, researchers can confirm the successful attachment of the molecule to the surface. []* Near-edge X-ray absorption fine structure spectroscopy (NEXAFS): This technique provides complementary information about the chemical bonding environment of elements within the modified layer. [] It helps in identifying specific chemical groups and bonds formed during the derivatization process. []* Water contact angle measurements: This method is used to assess changes in surface hydrophobicity/hydrophilicity upon modification. [] The presence of 4-(trifluoromethyl)benzylamine with its hydrophobic trifluoromethyl group can alter the surface wettability, providing insights into the surface coverage and orientation of the attached molecules. []

Q5: Has 4-(trifluoromethyl)benzylamine been investigated as a substrate for Monoamine oxidase?

A5: Yes, research indicates that 4-(trifluoromethyl)benzylamine (11) can act as a substrate for monoamine oxidase (MAO). [] This characteristic was exploited in developing a new peroxidase-linked spectrophotometric assay for detecting MAO inhibitors. []

Q6: How does the structure of 4-(trifluoromethyl)benzylamine relate to its applications?

A6: The molecular formula of 4-(trifluoromethyl)benzylamine is C₈H₈F₃N and its molecular weight is 181.15 g/mol. The structure of 4-(trifluoromethyl)benzylamine contributes to its diverse applications:* The presence of a reactive amine group (-NH2) allows for the formation of covalent bonds with various functional groups, making it suitable for surface modification strategies, as seen in its reaction with epoxy groups. []* The trifluoromethyl group (-CF3) introduces hydrophobicity to the molecule, influencing its self-assembly behavior and interaction with other molecules. [] This property is beneficial in applications such as the development of perovskite solar cells, where it promotes the formation of desired structures and enhances device stability. []* The aromatic benzene ring provides a scaffold for potential interactions with biological targets, making it a valuable building block in medicinal chemistry. [] This is highlighted by its role as a substrate for monoamine oxidase, an enzyme implicated in various neurological and psychiatric disorders. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。